Predicted Lipophilicity (clogP) Comparison: 3-Methylthiophene Analog vs. Unsubstituted Thiophene Analog
The introduction of a methyl group at the 3-position of the thiophene ring is predicted to increase the compound's lipophilicity compared to the direct unsubstituted analog. For the neutral free base, the calculated logP (clogP) for the target compound is estimated at 3.8, while the des-methyl analog ([2-(3,4-dimethoxyphenyl)ethyl](thiophen-2-ylmethyl)amine, CAS 502935-35-5) has an estimated clogP of 3.3 . This 0.5 log unit increase represents a significant difference in hydrophobicity, which can directly influence passive membrane permeability, non-specific binding, and metabolic clearance rate in cellular assays.
| Evidence Dimension | Predicted Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.8 (free base) |
| Comparator Or Baseline | clogP ≈ 3.3 for [2-(3,4-dimethoxyphenyl)ethyl](thiophen-2-ylmethyl)amine (CAS 502935-35-5) |
| Quantified Difference | Δ clogP ≈ +0.5 log units |
| Conditions | Computational estimation via fragment-based method (C log P); free base form compared. |
Why This Matters
A 0.5 log unit increase in clogP can substantially alter a compound's ADME profile, affecting its distribution, half-life, and off-target binding; procurement of the correct analog is therefore critical for reproducible biological data.
